

Preparation of 2-Bornanone oxime from camphor and hydroxylamine.

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Compound of Interest		
Compound Name:	2-Bornanone oxime	
Cat. No.:	B083146	Get Quote

Application Note: Synthesis of 2-Bornanone Oxime

Introduction

2-Bornanone oxime, commonly known as camphor oxime, is a key chemical intermediate derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation reaction between the ketone functional group of camphor and hydroxylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The resulting oxime is a versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like amides and nitriles.[1][2] This protocol details a reliable method for the preparation and purification of **2-Bornanone oxime** using camphor and hydroxylamine hydrochloride in the presence of a mild base.[3]

Reaction Scheme

(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium Acetate) → C₁₀H₁₇NO (**2-Bornanone oxime**) + NaCl + CH₃COOH + H₂O

Experimental Data

Table 1: Reagent Specifications and Stoichiometry



Reagent	Molar Mass (g/mol)	Mass (g)	Moles (mmol)	Equivalents
D-Camphor	152.23	11.0	71.6	1.0
Hydroxylamine Hydrochloride	69.49	7.83	112.7	1.6
Sodium Acetate	82.03	7.46	90.9	1.3
Ethanol	46.07	-	-	Solvent
Deionized Water	18.02	-	-	Solvent

Table 2: Reaction and Product Parameters

Parameter	Value	Reference
Reaction Conditions		
Solvent System	Ethanol / Deionized Water	[3]
Temperature	Reflux at 85-90 °C	[3]
Reaction Time	1 hour	[3]
Product Characterization		
Appearance	White Solid	[3]
Yield	Up to 90%	[4]
R_f Value	0.29 (Hexanes/Ethyl Acetate 10:1)	[3]
Purity (qNMR)	99%	[3]
Optical Activity [α] ₂₀ D	$-40.5 \pm 1^{\circ}$ (c = 5% in ethanol)	[1]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]



- 1. Reagent Preparation and Reaction Setup:
- Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
- Charge the flask with D-camphor (11.0 g, 71.6 mmol).[3]
- Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the solid camphor has dissolved.[3]

2. Reaction Execution:

- To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but will redissolve upon heating.[3]
- Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g, 90.9 mmol) to the flask.[3]
- Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with continuous stirring.[3]
- Maintain the reflux for 1 hour.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates using a hexanes/ethyl acetate (10:1) mobile phase. The R_f value for camphor is 0.64, and for the product oxime is 0.29.[3]
- 3. Product Work-up and Isolation:
- After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
- Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
- Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]
- Combine the organic phases.



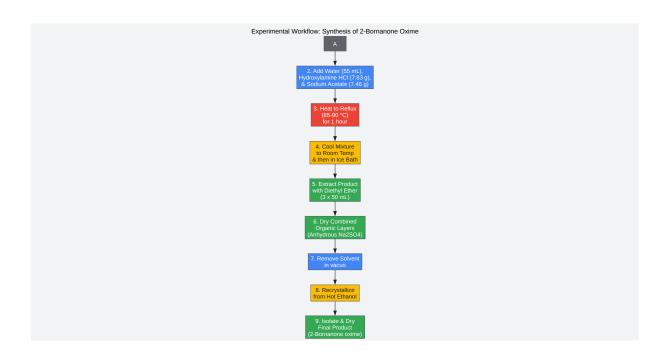
4. Purification:

- Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]
- Filter the solution to remove the drying agent.
- Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to yield a white solid crude product.[3]
- For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx. 15 mL at 75 °C).[3]
- Allow the solution to cool to room temperature and then store at 4 °C overnight to induce crystallization.[3]
- Collect the purified white crystals by vacuum filtration and dry under vacuum.

Process Visualization

The following diagram illustrates the complete experimental workflow from setup to final product isolation.





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Caption: Workflow for the synthesis and purification of **2-Bornanone oxime**.

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